molecular formula C24H21F3N2OS2 B2616515 6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1189912-79-5

6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2616515
CAS No.: 1189912-79-5
M. Wt: 474.56
InChI Key: HAQRXWUPTJYMQP-UHFFFAOYSA-N
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Description

The compound 6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one features a thieno[3,2-d]pyrimidin-4-one core substituted with:

  • A 3-propyl group at position 3, enhancing lipophilicity.
  • A 6-(4-methylphenyl) group at position 6, contributing to π-π stacking interactions.
  • A 2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl) moiety, introducing steric bulk and electron-withdrawing properties via the trifluoromethyl (CF₃) group.

This structural complexity positions it as a candidate for targeted drug discovery, particularly in modulating enzymes or receptors sensitive to hydrophobic and electronic interactions.

Properties

IUPAC Name

6-(4-methylphenyl)-3-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2OS2/c1-3-11-29-22(30)21-19(13-20(32-21)17-9-7-15(2)8-10-17)28-23(29)31-14-16-5-4-6-18(12-16)24(25,26)27/h4-10,12-13H,3,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQRXWUPTJYMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)C)N=C1SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidin-4-one core.

    Introduction of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the thieno[3,2-d]pyrimidin-4-one core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Propyl Group: The propyl group can be introduced via a Grignard reaction, where the intermediate is reacted with propylmagnesium bromide.

    Attachment of the Trifluoromethylphenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction of the intermediate with 3-(trifluoromethyl)benzyl chloride and a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thienopyrimidines.

Scientific Research Applications

6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar thieno-pyrimidinone derivatives:

Compound Name / ID Core Structure Position 3 Substituent Position 2 Substituent Position 6 Substituent Notable Features Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Propyl [3-(Trifluoromethyl)phenyl]methylsulfanyl 4-Methylphenyl High lipophilicity (CF₃), moderate steric bulk
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 3-Ethyl 2-(4-Fluorophenyl)-2-oxoethylsulfanyl 5,6-Dimethyl Oxoethyl group increases polarity; 5,6-dimethyl restricts conformational flexibility
2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 3-(4-Methylphenyl) 2-Fluorophenylmethylsulfanyl 6,7-Dihydro (saturated ring) Improved solubility due to saturated ring; reduced planarity
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 3-(2-Methoxyphenyl) 4-Chlorophenylmethylsulfanyl 6,7-Dihydro Methoxy group enhances electron density; Cl provides moderate hydrophobicity
2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Cyclopenta-thieno[2,3-d]pyrimidin-4-one 3-(4-Methoxyphenyl) Ethylsulfanyl Cyclopenta fusion Bulky fused ring reduces metabolic clearance; methoxy enhances polarity

Key Findings:

Core Structure Variations: The thieno[3,2-d]pyrimidin-4-one core in the target compound and –10 derivatives allows for planar stacking interactions, critical for binding to flat enzymatic pockets.

Substituent Effects :

  • Trifluoromethyl Group : The CF₃ group in the target compound enhances metabolic stability and hydrophobicity compared to chloro () or fluoro () substituents, which are less electron-withdrawing .
  • Position 3 Substituents : The 3-propyl group balances lipophilicity and chain length, avoiding the excessive bulk of cyclopenta moieties () or the polarity of methoxy groups ().

Solubility and Bioavailability :

  • Saturated rings (6,7-dihydro in –10) improve aqueous solubility but may reduce membrane permeability due to loss of planarity. The target compound’s fully aromatic system likely favors passive diffusion .

Synthetic Accessibility :

  • Sodium triacetoxyborohydride-mediated reductions () and SHELX-based crystallography () are critical for characterizing these compounds, though the target compound’s CF₃ and propyl groups may require specialized coupling reagents .

Biological Activity

The compound 6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of the compound is characterized by a thieno[3,2-d]pyrimidine core, with various substituents that may influence its biological activity.

Biological Activity Overview

The biological activities of thienopyrimidine derivatives, including the compound , have been extensively studied. Here are the key areas of activity:

1. Antimicrobial Activity

Thienopyrimidine derivatives have shown promising antimicrobial properties. For instance, studies indicate that certain pyrimidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents can enhance this activity.

CompoundBacterial Strains TestedActivity Level
Compound AS. aureus, E. coliModerate
Compound BP. aeruginosaSignificant
6-(4-methylphenyl)-...S. aureus, C. albicansTo be determined

2. Anticancer Activity

Research has highlighted the anticancer potential of thienopyrimidine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

StudyCell Line TestedIC50 Value (µM)
Study 1HeLa7.01
Study 2MCF-714.31
Current CompoundTBDTBD

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Enzyme inhibition studies reveal that certain thienopyrimidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.

Enzyme TargetIC50 Value (µM)
AChETBD
BChETBD

Case Studies

Several case studies have been conducted to evaluate the biological activity of thienopyrimidine derivatives:

  • Case Study 1 : A study demonstrated that a related thienopyrimidine derivative exhibited significant antibacterial activity against S. aureus and E. coli with MIC values ranging from 0.8 to 6.25 µg/mL.
  • Case Study 2 : Another study assessed the anticancer effects of a similar compound on HeLa cells, reporting an IC50 value of 7.01 µM, indicating potent cytotoxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thienopyrimidine core can significantly affect biological activity:

  • Substituents : The presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial efficacy.
  • Linker Variations : Different alkyl chains at the propyl position may alter lipophilicity and bioavailability.

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